molecular formula C26H37N3O2 B4628548 2-{1-(3-methoxybenzyl)-4-[1-(2-methylphenyl)-4-piperidinyl]-2-piperazinyl}ethanol

2-{1-(3-methoxybenzyl)-4-[1-(2-methylphenyl)-4-piperidinyl]-2-piperazinyl}ethanol

Cat. No. B4628548
M. Wt: 423.6 g/mol
InChI Key: GDIWPBQWHPQJDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to "2-{1-(3-methoxybenzyl)-4-[1-(2-methylphenyl)-4-piperidinyl]-2-piperazinyl}ethanol" has been extensively studied, revealing diverse methodologies. For instance, Wang Jin-peng (2013) optimized the synthesis of a structurally similar compound, highlighting the importance of controlling technological parameters like raw material ratio, reaction time, and temperature for achieving high yields and purity (Wang Jin-peng, 2013).

Molecular Structure Analysis

Research on molecular structure is crucial for understanding the physical and chemical behavior of compounds. Studies, such as those by Chayanna Harish Chinthal et al. (2021), have explored the hydrogen-bonded assemblies of related compounds, indicating the influence of molecular structure on the compound's properties and reactivity (Chayanna Harish Chinthal et al., 2021).

Chemical Reactions and Properties

The chemical reactivity and properties of "2-{1-(3-methoxybenzyl)-4-[1-(2-methylphenyl)-4-piperidinyl]-2-piperazinyl}ethanol" and similar compounds have been the subject of numerous studies. For example, the work by E. Castro et al. (2001) on the kinetics and mechanisms of reactions involving alicyclic amines provides insight into the compound's reactivity under various conditions (E. Castro et al., 2001).

Physical Properties Analysis

The investigation into the physical properties of related compounds has shed light on their stability, solubility, and other critical parameters. For example, studies on the synthesis and structure elucidation of related compounds have provided valuable data on their crystalline structure and stability (M. Alotaibi et al., 2018).

Chemical Properties Analysis

The chemical properties, including the reactivity towards various reagents and conditions, have been detailed in studies such as the one by Zhu Wen-jie (2004), which explored the synthesis and antibacterial activities of Schiff base compounds, suggesting a broad spectrum of chemical behavior and potential applications (Zhu Wen-jie, 2004).

Scientific Research Applications

Synthesis and Chemical Reactions

Research on compounds with structures similar to the specified chemical often explores their synthesis and chemical reactions, such as nucleophilic aromatic substitution. For example, studies on piperidine reactions with nitro-group-containing aromatics have shown quantitative yields in certain conditions, highlighting mechanisms that could be relevant to synthesizing or modifying compounds like the one you're interested in (Pietra & Vitali, 1972).

Environmental Impact and Degradation

Compounds containing aromatic structures and piperidine or piperazine rings may also be studied for their environmental impact and degradation pathways. For instance, research on the fate and behavior of parabens, which share some functional group similarities with the compound , in aquatic environments reveals insights into their biodegradability and persistence in nature (Haman et al., 2015).

Potential Therapeutic Applications

While direct applications of "2-{1-(3-methoxybenzyl)-4-[1-(2-methylphenyl)-4-piperidinyl]-2-piperazinyl}ethanol" in therapy are not specified, similar compounds are being explored for their therapeutic potential. For example, tyrosol and hydroxytyrosol, phenolic compounds found in olives and wine, exhibit anti-inflammatory, antiviral, and anti-tumor properties, suggesting the possible biomedical applications of related compounds (Ramos et al., 2020).

Enzymatic Degradation and Remediation

The enzymatic degradation of organic pollutants, including compounds with structures similar to the one mentioned, highlights the potential of bioremediation strategies. Research on redox mediators and enzymes like laccases and peroxidases demonstrates the ability to transform or degrade recalcitrant organic molecules, suggesting applications for environmental cleanup and pollution control (Husain & Husain, 2007).

properties

IUPAC Name

2-[1-[(3-methoxyphenyl)methyl]-4-[1-(2-methylphenyl)piperidin-4-yl]piperazin-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H37N3O2/c1-21-6-3-4-9-26(21)27-13-10-23(11-14-27)29-16-15-28(24(20-29)12-17-30)19-22-7-5-8-25(18-22)31-2/h3-9,18,23-24,30H,10-17,19-20H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDIWPBQWHPQJDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCC(CC2)N3CCN(C(C3)CCO)CC4=CC(=CC=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H37N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{1-(3-Methoxybenzyl)-4-[1-(2-methylphenyl)piperidin-4-yl]piperazin-2-yl}ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{1-(3-methoxybenzyl)-4-[1-(2-methylphenyl)-4-piperidinyl]-2-piperazinyl}ethanol
Reactant of Route 2
Reactant of Route 2
2-{1-(3-methoxybenzyl)-4-[1-(2-methylphenyl)-4-piperidinyl]-2-piperazinyl}ethanol
Reactant of Route 3
Reactant of Route 3
2-{1-(3-methoxybenzyl)-4-[1-(2-methylphenyl)-4-piperidinyl]-2-piperazinyl}ethanol
Reactant of Route 4
Reactant of Route 4
2-{1-(3-methoxybenzyl)-4-[1-(2-methylphenyl)-4-piperidinyl]-2-piperazinyl}ethanol
Reactant of Route 5
Reactant of Route 5
2-{1-(3-methoxybenzyl)-4-[1-(2-methylphenyl)-4-piperidinyl]-2-piperazinyl}ethanol
Reactant of Route 6
2-{1-(3-methoxybenzyl)-4-[1-(2-methylphenyl)-4-piperidinyl]-2-piperazinyl}ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.